molecular formula C9H7B B1527615 1-Bromo-2-prop-2-yn-1-ylbenzene CAS No. 182276-11-5

1-Bromo-2-prop-2-yn-1-ylbenzene

Cat. No.: B1527615
CAS No.: 182276-11-5
M. Wt: 195.06 g/mol
InChI Key: MQSSVEUDJLXQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-prop-2-yn-1-ylbenzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of 1-Bromo-2-prop-2-yn-1-ylbenzene involves its interaction with its targets. The bromine atom in the compound can participate in various reactions, such as free radical reactions and nucleophilic substitutions . The compound can also undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .

Biochemical Pathways

It’s plausible that the compound could affect pathways involving aromatic compounds or halogenated compounds . The downstream effects would depend on the specific pathways and targets involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its structure, it’s possible that the compound could cause changes in cellular processes involving aromatic or halogenated compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . The compound’s efficacy could also be influenced by the specific biological environment in which it is acting.

Properties

IUPAC Name

1-bromo-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSVEUDJLXQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.